molecular formula C20H32N6O2 B6445453 1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640842-54-0

1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6445453
CAS No.: 2640842-54-0
M. Wt: 388.5 g/mol
InChI Key: YZLQBIJLHQOTIR-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C20H32N6O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.25867428 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

The compound acts as a LRRK2 kinase inhibitor . It binds to the LRRK2 enzyme, inhibiting its kinase activity. This results in a decrease in the phosphorylation of downstream targets, potentially alleviating the symptoms of PD.

Biochemical Pathways

The inhibition of LRRK2 affects several biochemical pathways. While the exact pathways and their downstream effects are still being researched, it is known that LRRK2 plays a role in neuronal cell survival and is involved in several cellular processes including vesicle trafficking, autophagy, and mitochondrial function .

Pharmacokinetics

The compound has been described as a highly potent, brain penetrant, and selective LRRK2 inhibitor . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effect.

Result of Action

The inhibition of LRRK2 kinase activity by the compound could potentially alleviate the symptoms of PD. This is based on the hypothesis that increased LRRK2 kinase activity due to mutations is a cause of PD .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c27-19(25-7-3-1-2-4-8-25)17-23-9-11-26(12-10-23)20-21-6-5-18(22-20)24-13-15-28-16-14-24/h5-6H,1-4,7-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQBIJLHQOTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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